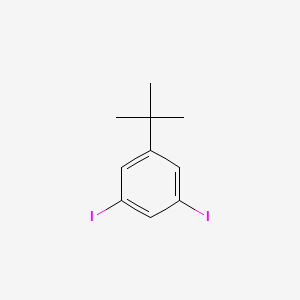
1-Tert-butyl-3,5-diiodobenzene
Descripción general
Descripción
1-Tert-butyl-3,5-diiodobenzene is a chemical compound with the molecular formula C10H12I2 . It has a molecular weight of 386.01 . It is used in various applications and can be identified by its CAS number 148209-54-5 .
Molecular Structure Analysis
The molecular structure of 1-Tert-butyl-3,5-diiodobenzene consists of a benzene ring with two iodine atoms and one tert-butyl group attached to it . The average mass of the molecule is 386.011 Da and the monoisotopic mass is 385.902832 Da .Physical And Chemical Properties Analysis
1-Tert-butyl-3,5-diiodobenzene has a molecular weight of 386.01 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Redox Shuttle Stability in Lithium-Ion Batteries
1-Tert-butyl-3,5-diiodobenzene and its derivatives have been studied for their application in lithium-ion batteries. Research by Zhang et al. (2010) focused on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a related compound, as a redox shuttle additive for overcharge protection in lithium-ion batteries. They found that DBDB demonstrated ease of dissolution in carbonate-based electrolytes, which is beneficial for lithium-ion battery applications. However, its electrochemical stability was inferior compared to 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) (Zhang et al., 2010).
Structural Analysis and Synthesis
The structure of similar compounds has been a subject of research to understand their properties better. Gleiter et al. (1998) studied the structure of 2,4,6-Tri-tert-butyl-1,3,5-triphosphabenzene, a structurally related compound, using X-ray analysis and molecular orbital calculations, providing insights into the molecular structure of such compounds (Gleiter et al., 1998). Additionally, Komen and Bickelhaupt (1996) discussed the preparation of derivatives of di-tert-butylbenzene, highlighting synthetic routes relevant to compounds like 1-tert-butyl-3,5-diiodobenzene (Komen & Bickelhaupt, 1996).
Applications in Electromechanical Systems
Research by Chen and Amine (2007) on the degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene, another analogous compound, sheds light on the behavior of such molecules under high potential, which is crucial for their application in electromechanical systems like batteries (Chen & Amine, 2007).
Packaging Material Compatibility
A study by Liu et al. (2019) used 1,3-Di-tert-butylbenzene, a structurally similar compound, to evaluate the compatibility of antimicrobial peptide sprays with packaging materials. This indicates the potential of using 1-tert-butyl-3,5-diiodobenzene in similar compatibility assessments (Liu et al., 2019).
Safety and Hazards
The safety data sheet for 1-Tert-butyl-3,5-diiodobenzene indicates that it may be hazardous . The signal word is “Warning” and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propiedades
IUPAC Name |
1-tert-butyl-3,5-diiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12I2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWDPUVVJSFQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12I2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



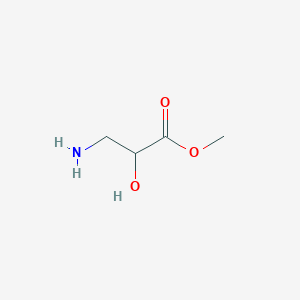
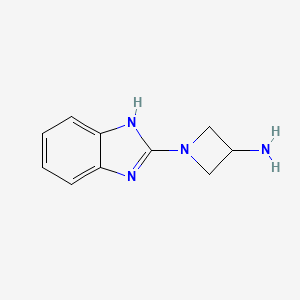
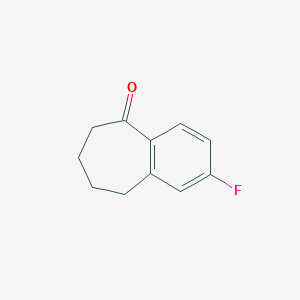
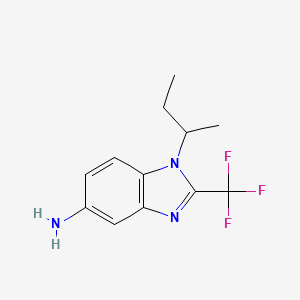
![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)
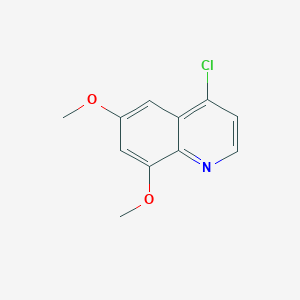
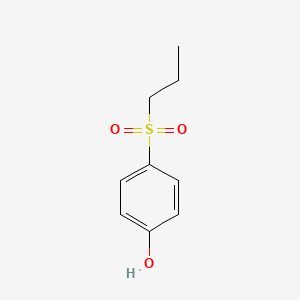
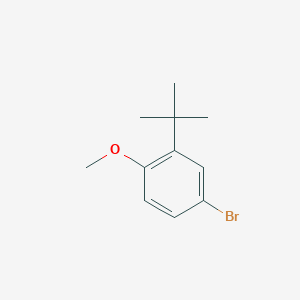

![4-[2-(4-Methylphenyl)ethyl]piperidine HCl](/img/structure/B3241724.png)



![2-{[(Tert-butoxy)carbonyl]amino}-2-cycloheptylacetic acid](/img/structure/B3241767.png)